5-F2t-IsoP

説明

Historical Discovery and Classification within Eicosanoids

The discovery of F2-isoprostanes in 1990 by researchers at Vanderbilt University marked a significant advancement in the field of oxidative stress research. vumc.orgwikipedia.orgportlandpress.com These compounds were identified as a new series of prostaglandin (B15479496) F2-like compounds that were formed independently of the cyclooxygenase (COX) enzymes, the key enzymes in the biosynthesis of prostaglandins (B1171923). portlandpress.comijomeh.eu This discovery was crucial as it provided a more specific and reliable method for assessing lipid peroxidation, a key component of oxidative stress. portlandpress.com

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. mhmedical.comcreative-proteomics.com They are broadly classified into several groups, including prostaglandins, thromboxanes, leukotrienes, and lipoxins, each with distinct structures and biological functions. creative-proteomics.comstudysmarter.co.uk F2-isoprostanes are classified within this broad family as prostaglandin isomers. ijomeh.eu However, a key distinction is their formation mechanism: while classical prostaglandins are synthesized via enzymatic pathways, F2-isoprostanes are products of non-enzymatic free radical-mediated oxidation. ijomeh.eunih.gov This distinction is fundamental to their role as biomarkers of oxidative stress.

Delineation of Isoprostane Families: F2-Isoprostanes, F4-Neuroprostanes, Isoketals, and Isofuran Pathways

The isoprostane family is diverse, with various subfamilies arising from the peroxidation of different polyunsaturated fatty acids.

F2-Isoprostanes: These are formed from the peroxidation of arachidonic acid (an omega-6 fatty acid) and are the most extensively studied isoprostanes. labmed.org.twtandfonline.com They are considered reliable markers of systemic oxidative stress. oxfordbiomed.com

F4-Neuroprostanes: These compounds are generated from the peroxidation of docosahexaenoic acid (DHA), an omega-3 fatty acid highly abundant in the brain. labmed.org.twnih.govtaylorandfrancis.com Consequently, F4-neuroprostanes serve as more specific markers for neuronal oxidative damage. labmed.org.twtaylorandfrancis.com

Isoketals: These are highly reactive acyclic γ-ketoaldehydes that are also formed during the isoprostane pathway. nih.govresearchgate.net They can rapidly form adducts with proteins and other molecules. oup.com

Isofuran Pathway: This is a more recently discovered pathway of lipid peroxidation that leads to the formation of compounds with a substituted tetrahydrofuran (B95107) ring. nih.govresearchgate.net The formation of isofurans is favored over isoprostanes at higher oxygen concentrations. nih.govresearchgate.net

| Isoprostane Family | Precursor Fatty Acid | Primary Location/Significance |

|---|---|---|

| F2-Isoprostanes | Arachidonic Acid (Omega-6) | Systemic Oxidative Stress |

| F4-Neuroprostanes | Docosahexaenoic Acid (DHA, Omega-3) | Neuronal Oxidative Damage |

| Isoketals | Arachidonic Acid | Highly reactive, form adducts |

| Isofurans | Arachidonic Acid | Favored at high oxygen tension |

Specific Focus on 5-F2t-Isoprostane: Nomenclature, Regioisomers, and Diastereomeric Considerations

Within the F2-isoprostane family, a complex array of isomers exists. The nomenclature and classification of these isomers are based on their chemical structure.

Nomenclature: A standardized nomenclature system for isoprostanes was proposed to bring clarity to the field. nih.govlabmed.org.tw The name "5-F2t-IsoP" designates a specific isomer. The "5" indicates that it belongs to the 5-series of regioisomers, where the side chain hydroxyl group is on the fifth carbon atom. labmed.org.tw The "F2" signifies an F-type prostane (B1239271) ring, similar to that of PGF2α. labmed.org.tw The "t" indicates that the side chains are in a trans configuration relative to the cyclopentane (B165970) ring.

Regioisomers: The initial free radical attack on arachidonic acid can occur at different positions, leading to the formation of four main classes of F2-isoprostane regioisomers: the 5-series, 8-series, 12-series, and 15-series. portlandpress.comlabmed.org.tw The 5- and 15-series regioisomers are generally produced in greater quantities in vivo compared to the 8- and 12-series. labmed.org.twterresunivia.fr

Diastereomers: Each regioisomer can exist as eight different diastereomers, which are stereoisomers that are not mirror images of each other. This results in a total of 64 possible F2-isoprostane isomers. epa.gov this compound is one of these specific diastereomers. While 1this compound (also known as 8-iso-PGF2α) has been extensively studied, research has shown that other isomers, including those from the 5-series, are also significant products of oxidative stress. researchgate.netnih.gov

| Characteristic | Description |

|---|---|

| Nomenclature | This compound |

| Regioisomer Series | 5-series |

| Prostane Ring Type | F2 (similar to PGF2α) |

| Side Chain Configuration | trans |

| Number of Possible F2-Isoprostane Isomers | 64 |

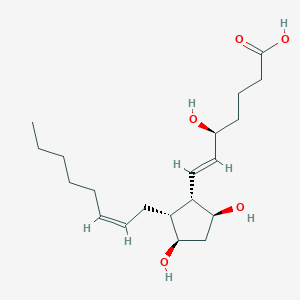

Structure

3D Structure

特性

IUPAC Name |

(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPXIZGLPAGEV-VOMLHDSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of 5 F2t Isoprostane Formation

Free Radical-Catalyzed Peroxidation of Arachidonic Acid

The foundational mechanism for 5-F2t-IsoP synthesis is the free radical-catalyzed peroxidation of arachidonic acid. ocl-journal.orgnih.gov This process is a hallmark of oxidative stress, where the delicate balance between pro-oxidants and antioxidants is disrupted. frontiersin.org

The formation of this compound begins with the abstraction of a hydrogen atom from arachidonic acid by a free radical. ocl-journal.orgresearchgate.net This initial event creates a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical. capes.gov.brresearchgate.net A series of cyclization and reduction reactions ensue, ultimately leading to the formation of a range of isoprostane isomers, including this compound. portlandpress.com This non-enzymatic pathway is distinct from the highly specific, enzyme-controlled reactions that produce prostaglandins (B1171923). frontiersin.orgnih.gov Specifically, free radical attack at the C7 position of arachidonic acid leads to the formation of the 5-series F2-isoprostanes. portlandpress.comtandfonline.com

Reactive oxygen species (ROS) are the primary instigators of the lipid peroxidation cascade that generates this compound. ocl-journal.orgfrontiersin.orgresearchgate.net ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) (O2•−), are highly reactive molecules that can readily attack polyunsaturated fatty acids like arachidonic acid. nih.govnih.gov An overproduction of ROS, or a deficiency in the cellular antioxidant defense systems, leads to a state of oxidative stress. frontiersin.orgoup.comacs.org This environment promotes the non-enzymatic oxidation of arachidonic acid, making the levels of this compound a reliable biomarker of in vivo oxidative stress. researchgate.netvulcanchem.comphysiology.org

Non-Enzymatic Lipid Peroxidation Mechanisms

Precursor Molecules and Substrate Specificity for 5-F2t-Isoprostane Generation

The exclusive precursor for the formation of F2-isoprostanes, including this compound, is arachidonic acid (C20:4, n-6). ocl-journal.orgnih.govresearchgate.net This 20-carbon polyunsaturated fatty acid is a major component of the phospholipids (B1166683) that make up cellular membranes. The free radical attack can occur at different positions on the arachidonic acid molecule, leading to various isoprostane regioisomers. ahajournals.orgportlandpress.com The formation of this compound specifically results from a free radical attack at the C7 position of arachidonic acid. portlandpress.com While other polyunsaturated fatty acids can also undergo peroxidation to form similar compounds (e.g., neuroprostanes from docosahexaenoic acid), F2-isoprostanes are unique to arachidonic acid oxidation. wikipedia.orgnih.gov

Esterification in Phospholipid Membranes and Subsequent Release Dynamics via Phospholipase A2-like Activities

A crucial aspect of isoprostane formation is that it occurs while the arachidonic acid precursor is still esterified within the phospholipid bilayer of cell membranes. ocl-journal.orgresearchgate.nettandfonline.com The free radical-initiated peroxidation proceeds in situ, leading to the formation of esterified this compound. tandfonline.comnih.govnih.gov For these newly formed isoprostanes to exert biological effects or be measured in bodily fluids, they must first be cleaved from the phospholipid backbone. This release is accomplished by the action of phospholipase A2 (PLA2) or enzymes with PLA2-like activity, such as platelet-activating factor acetylhydrolase. ocl-journal.orgresearchgate.nettandfonline.comfree.fr The activity of these phospholipases is a critical step in the dynamics of isoprostane release and subsequent downstream signaling.

Metabolic Fates and Catabolism of 5 F2t Isoprostane

Enzymatic Biotransformation Pathways

The metabolism of 5-F2t-Isoprostane, a product of arachidonic acid oxidation, involves several enzymatic pathways that transform it into more water-soluble compounds for easier excretion. researchgate.net These pathways are crucial for detoxifying and eliminating this potent vasoconstrictor from the body. researchgate.nettmc.edu Key among these are beta-oxidation and glucuronidation.

Beta-Oxidation

Beta-oxidation is a significant metabolic route for F2-Isoprostanes. tmc.edu This process involves the sequential shortening of the fatty acid side chain of the isoprostane molecule. While the primary focus of many studies has been on the metabolism of 15-F2t-IsoP, which undergoes β-oxidation to form metabolites like 2,3-dinor-1this compound and subsequently 2,3-dinor-5,6-dihydro-1this compound for urinary excretion, similar pathways are implicated for other isoprostanes. researchgate.netfree.fr In rodents, an alternative beta-oxidation pathway can lead to the formation of 2,3,4,5-tetranor-1this compound. researchgate.netfree.fr The measurement of these β-oxidation metabolites is sometimes considered a more reliable indicator of oxidative damage than the parent compound. tmc.edu

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic process that conjugates lipophilic molecules like this compound with glucuronic acid, increasing their water solubility and facilitating their removal from the body. researchgate.nettmc.edu This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.nettmc.edu Studies utilizing human liver microsomes have shown that glucuronide conjugates are the primary metabolites of F2-Isoprostanes, including 5-epi-5-F2t-IsoP. tmc.eduresearchgate.net

Research has pinpointed specific UGT isoforms responsible for the glucuronidation of F2-Isoprostanes. For 5-epi-5-F2t-IsoP, the key isoforms identified are UGT1A7, UGT1A9, and UGT2B7. tmc.eduresearchgate.netebi.ac.uk UGT1A7, in particular, is involved in the glucuronidation of 5-epi-5-F2t-IsoP. genecards.org These isoforms are part of a larger family of enzymes that metabolize a wide range of endogenous compounds and xenobiotics. researchgate.netgenecards.org

| Isomer | Involved UGT Isoforms |

| 5-epi-5-F2t-IsoP | UGT1A7, UGT1A9, UGT2B7 tmc.eduresearchgate.netebi.ac.uk |

| 1this compound | UGT1A3, UGT1A9, UGT2B7 tmc.eduresearchgate.netebi.ac.uk |

Identification and Characterization of Major Metabolites (e.g., Glucuronide Conjugates)

The primary metabolites of F2-Isoprostanes, including the 5-series, are glucuronide conjugates. tmc.eduresearchgate.net Liquid chromatography-mass spectrometry has been instrumental in identifying these metabolites in human liver microsomes. tmc.eduresearchgate.net The formation of intact F2-IsoP glucuronides has also been confirmed in human urine, underscoring the importance of this metabolic pathway in their excretion. tmc.eduresearchgate.netebi.ac.uk While beta-oxidation metabolites are also significant, glucuronidation represents a critical step in the clearance of the parent isoprostane.

Factors Modulating 5-F2t-Isoprostane Metabolism in Research Models

Several factors can influence the metabolism of 5-F2t-Isoprostane. In research models, supplementation with eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has been shown to decrease F2-IsoP glucuronidation. tmc.eduresearchgate.netebi.ac.uk This suggests that dietary factors can modify the levels of endogenous F2-Isoprostanes through mechanisms other than altering redox balance. tmc.eduresearchgate.net Additionally, studies have shown that supplementation with Nicotinamide Riboside (NR) and Coenzyme Q10 (CoQ10) can lead to a reduction in 5-series F2-Isoprostanes. medrxiv.orgnih.gov

Advanced Analytical Methodologies for 5 F2t Isoprostane Quantification and Characterization in Research

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 5-F2t-IsoP, providing the necessary separation from other isomers and interfering compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used methods. nih.govresearchgate.netmdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the quantification of F2-isoprostanes, including this compound. nih.govportlandpress.com It offers high resolution and sensitivity, allowing for the detection of these compounds in the low picogram range. nih.govahajournals.org The methodology typically involves several key steps: solid-phase extraction (SPE), thin-layer chromatography (TLC) for purification, and chemical derivatization before GC-MS analysis. nih.govresearchgate.netmdpi.com

A common derivatization protocol involves converting the F2-isoprostanes into pentafluorobenzyl (PFB) esters to enhance sensitivity through electron capture chemical ionization. The hydroxyl groups are then capped by trimethylsilyl (B98337) (TMS) ether derivatization. nih.govresearchgate.net Analysis is then carried out using selective ion monitoring (SIM). nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Column | 15-meter DB1701 fused silica (B1680970) capillary column | nih.gov |

| Temperature Program | 190 °C to 300 °C at 20 °C per minute | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Reagent Gas | Methane | nih.gov |

| Ion Source Temperature | 200 °C | nih.gov |

| Monitored Ion (Endogenous F2-IsoPs) | m/z 569 (carboxylate anion) | nih.gov |

| Monitored Ion (Deuterated Internal Standard) | m/z 573 | nih.gov |

Negative Ion Chemical Ionization (NICI) is a particularly sensitive ionization technique used in conjunction with GC-MS for F2-isoprostane analysis. mdpi.comportlandpress.comahajournals.org This method, often employing stable isotope dilution with a deuterated internal standard like [2H4]-1this compound, provides high specificity and allows for accurate quantification. portlandpress.comahajournals.orgvumc.org The use of a pentafluorobenzyl (PFB) ester derivative is crucial for the high sensitivity achieved with NICI, as it enhances electron capture. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of F2-isoprostanes. researchgate.netmdpi.comahajournals.org A significant advantage of LC-MS/MS is that it often requires less extensive sample preparation, as chemical derivatization is typically not necessary. nih.gov This can lead to a more rapid analysis. nih.gov

LC-MS/MS methods provide excellent separation of individual isoprostane isomers and can be used to quantify specific isomers like this compound. oxfordbiomed.commedrxiv.org The technique offers high sensitivity and selectivity, particularly when using multiple reaction monitoring (MRM) mode, which reduces chemical noise. nih.gov Recent advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have enabled the development of high-throughput methods for measuring isoprostanes in various biological samples. medrxiv.orgresearchgate.net

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | References |

|---|---|---|---|

| Sample Preparation | Requires extensive purification (SPE, TLC) and chemical derivatization (PFB ester, TMS ether). | Simpler sample preparation, often without derivatization. | nih.govnih.gov |

| Sensitivity | Very high, especially with NICI, detecting low picogram levels. | High, with good limits of detection, though sometimes higher than GC-NICI-MS. | nih.govahajournals.orglabmed.org.tw |

| Specificity/Isomer Separation | Good separation on capillary columns, but may co-elute some isomers. | Excellent separation of isomers, allowing for quantification of specific regioisomers. | researchgate.netoxfordbiomed.com |

| Throughput | Lower, due to extensive sample preparation. | Higher, due to simpler sample preparation and faster analysis times. | nih.govresearchgate.net |

Sample Preparation and Purification Strategies for Isomer Specificity

The accuracy of this compound quantification heavily relies on the effectiveness of sample preparation and purification. researchgate.netmdpi.com These steps are crucial for removing interfering substances from complex biological matrices and for isolating the specific isomers of interest. mdpi.comoxfordbiomed.com

Solid Phase Extraction (SPE)

Solid-phase extraction (SPE) is a fundamental and widely used technique for the purification and concentration of isoprostanes from biological samples like plasma, urine, and tissue homogenates. mdpi.comoxfordbiomed.com The process typically involves passing the sample through a cartridge containing a solid adsorbent, which retains the analytes of interest while allowing impurities to pass through.

Commonly used SPE cartridges for F2-isoprostane analysis include C18 and silica cartridges. nih.govresearchgate.net A typical procedure involves loading the acidified sample onto a pre-conditioned C18 cartridge, washing with aqueous and non-polar solvents to remove interfering compounds, and then eluting the isoprostanes with a more polar solvent mixture. nih.gov For further purification, the eluate from the C18 cartridge can be applied to a silica cartridge. researchgate.net

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is another valuable purification technique, often used in conjunction with SPE, to achieve higher purity before GC-MS analysis. nih.govmdpi.comoxfordbiomed.com TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica gel on a plate) and a mobile phase (a solvent system). umass.edu

Immunoaffinity Chromatography (IAC)

Immunoaffinity chromatography (IAC) is a highly selective purification technique used to isolate specific analytes from complex biological matrices. mdpi.com In the context of 5-F2t-isoprostane (this compound) analysis, IAC utilizes monoclonal or polyclonal antibodies that specifically bind to F2-isoprostanes. This method offers a significant advantage by effectively removing interfering substances, which can be a major challenge in quantifying these low-concentration analytes. mdpi.comoxfordbiomed.com

The use of IAC prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can substantially improve the accuracy and specificity of quantification. oxfordbiomed.comnih.gov For instance, when solid-phase extraction and thin-layer chromatography are used for sample preparation, the resulting GC/MS peak can contain multiple isoprostane isomers. However, employing IAC can isolate 15-F2t-isoprostane specifically, ensuring a more precise measurement. oxfordbiomed.com Research has shown that coupling IAC with GC-MS or GC-MS/MS provides a reliable method for determining 15(S)-8-iso-PGF2α (a prominent F2-isoprostane) in human plasma and urine. nih.gov

While IAC is a powerful tool, it is important to note that the specificity of the antibody used is crucial. oxfordbiomed.com Different antibodies may have varying affinities for different isoprostane isomers, potentially influencing the final quantitative results. oxfordbiomed.com Studies comparing results from IAC-GC-MS with other methods, like those using initial purification by thin-layer chromatography, have highlighted potential discrepancies in measured levels of urinary 8-iso-PGF2α, suggesting that the choice of purification method can impact the outcome. ahajournals.orgahajournals.org

Table 1: Application of Immunoaffinity Chromatography in F2-Isoprostane Analysis

| Analytical Method Coupled with IAC | Biological Matrix | Target Analyte(s) | Key Findings | Reference |

| GC-MS, GC-MS/MS | Human Plasma, Urine | 15(S)-8-iso-PGF2α | Reliable quantitative determination of the specific isoprostane. | nih.gov |

| GC/MS, LC/MS, ELISA | Not specified | 15-F2t-isoprostane | Removes interfering substances, leading to a more specific GC/MS peak. | oxfordbiomed.com |

| GC-tandem MS | Human Urine | 8-iso-PGF2α | IAC purification resulted in different quantified levels compared to TLC purification, indicating method-dependent results. | ahajournals.orgahajournals.org |

Chemical Derivatization for Enhanced Detection

To improve the sensitivity and volatility of this compound for analysis, particularly by gas chromatography (GC), chemical derivatization is a critical step. mdpi.comsfrbm.org This process modifies the chemical structure of the isoprostane molecule, making it more suitable for the analytical technique being used.

A common and key derivatization strategy involves converting the carboxylic acid group, present in all eicosanoids, into a pentafluorobenzyl (PFB) ester. mdpi.comfree.fr This is typically achieved by reacting the sample with pentafluorobenzyl bromide (PFBBr) in the presence of a base like N,N-Diisopropylethylamine (DIPEA). mdpi.comfree.fr The PFB ester is highly electronegative, which significantly enhances its ionization efficiency in the negative chemical ionization (NICI) mode of mass spectrometry, a technique known for its high sensitivity. mdpi.comnih.gov

Following the esterification of the carboxylic acid, the hydroxyl groups on the this compound molecule are often converted into trimethylsilyl (TMS) ether derivatives. labmed.org.twresearchgate.net This is accomplished using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comresearchgate.net The silylation of hydroxyl groups increases the volatility of the analyte and prevents its interaction with active sites within the GC system, ensuring better chromatographic performance. labmed.org.tw

This two-step derivatization process—forming a PFB ester and then a TMS ether—is a well-established protocol for preparing F2-isoprostanes for GC-MS analysis, enabling their quantification at very low levels in biological samples. sfrbm.orgresearchgate.net

Table 2: Common Derivatization Reagents for F2-Isoprostane Analysis

| Derivatization Step | Reagent(s) | Purpose | Analytical Technique | Reference |

| Esterification of Carboxylic Acid | Pentafluorobenzyl bromide (PFBBr) and N,N-Diisopropylethylamine (DIPEA) | Enhances sensitivity for NICI-MS detection. | GC-MS | mdpi.comfree.fr |

| Silylation of Hydroxyl Groups | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and improves chromatographic performance. | GC-MS | mdpi.comlabmed.org.twresearchgate.net |

Isomer-Specific Quantification Challenges and Solutions

The quantification of this compound is complicated by the existence of a large number of structurally similar isomers. portlandpress.com The non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid generates four distinct series of F2-isoprostanes, and within each series, there are multiple stereoisomers. sfrbm.orgportlandpress.com This structural diversity presents a significant analytical challenge, as many isomers can co-elute during chromatographic separation, leading to an overestimation of the target analyte if the detection method is not sufficiently specific. labmed.org.tw

One of the primary challenges is that standard GC-MS methods, while sensitive, often lack the specificity to separate all F2-isoprostane isomers from one another. mdpi.com The peak used for quantification in many GC/NICI-MS methods can contain other F2-isoprostane isomers in addition to the target analyte, such as 1this compound. labmed.org.tw This means that the measurement often represents "total" F2-isoprostanes rather than a single, specific isomer. labmed.org.tw

To address this, several strategies have been developed:

High-Resolution Chromatography: The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns, can improve the separation of different isoprostane isomers before they enter the mass spectrometer. portlandpress.comnih.gov For example, porous graphitic carbon HPLC has been used to separate isomers within the four classes of F2-isoprostanes. researchgate.net

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides an additional layer of specificity. In this technique, a specific precursor ion (the parent isoprostane) is selected and then fragmented to produce characteristic product ions. By monitoring these specific transitions, it is possible to differentiate between co-eluting isomers that may have the same mass but produce different fragment ions. mdpi.comacs.org This method has been successfully used for the simultaneous determination of seven different F2-isoprostane isomers. nih.gov

Immunoaffinity Chromatography: As discussed previously, the use of highly specific antibodies in IAC can isolate a particular isomer of interest from a complex mixture, thereby simplifying the subsequent analysis and improving the accuracy of quantification. oxfordbiomed.comnih.gov

It is also important to recognize that different isomers may have distinct biological activities. For instance, studies have shown that even small structural differences, such as the orientation of a hydroxyl group, can alter the biological effects of an isoprostane. uni-hamburg.de Therefore, the ability to quantify individual isomers is not just an analytical challenge but also a biological necessity for understanding their specific roles in physiological and pathological processes.

Comparative Analysis of Analytical Approaches for Research Applications

The choice of analytical method for this compound quantification depends on a variety of factors, including the research question, the biological matrix, the required sensitivity and specificity, and the available resources. The two primary approaches are mass spectrometry-based methods (GC-MS and LC-MS) and immunoassays (ELISA).

Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the "gold standard" for F2-isoprostane analysis due to its high sensitivity and specificity. nih.govportlandpress.com The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for sample loss during the extensive purification and derivatization steps. labmed.org.tw However, GC-MS methods are laborious, time-consuming, and require expensive equipment. researchgate.netnih.gov The necessary chemical derivatization adds complexity to the sample preparation. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, has emerged as a powerful alternative. A key advantage of LC-MS is that it often does not require chemical derivatization, simplifying the sample preparation process. nih.govmdpi.com LC-MS/MS can also offer excellent specificity for separating and quantifying individual isomers. nih.govoxfordbiomed.com While historically considered less sensitive than GC-MS for some applications, advancements in instrumentation have made LC-MS/MS a highly sensitive and robust method, particularly for urine samples where concentrations are higher. labmed.org.twacs.org

Immunoassays (ELISA) are widely used due to their low cost, ease of use, and high throughput. nih.govoxfordbiomed.com However, the accuracy and reliability of ELISAs for F2-isoprostane measurement have been a subject of debate. researchgate.net A major concern is the cross-reactivity of the antibodies with other structurally related isoprostanes and their metabolites, which can lead to an overestimation of the target analyte. oxfordbiomed.comoxfordbiomed.com Studies comparing ELISA results with those from GC-MS have often shown poor correlation, suggesting that these methods may not be measuring the same compounds. researchgate.net Therefore, while useful for screening large numbers of samples, ELISA results should be interpreted with caution and may require confirmation by a more specific method like mass spectrometry.

Table 3: Comparison of Analytical Methods for F2-Isoprostane Quantification

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Specificity | High, but can be limited by co-eluting isomers. mdpi.com | Very high, especially for isomer-specific analysis. nih.gov | Lower, prone to cross-reactivity. researchgate.netoxfordbiomed.com |

| Sensitivity | Very high, considered the "gold standard". nih.govportlandpress.com | High and continuously improving. acs.org | Moderate. |

| Sample Preparation | Complex and time-consuming, requires derivatization. nih.govmdpi.com | Simpler, often no derivatization needed. nih.govmdpi.com | Relatively simple. researchgate.net |

| Cost | High equipment and operational costs. researchgate.net | High equipment cost. researchgate.net | Low cost per sample. nih.gov |

| Throughput | Low. oxfordbiomed.com | Moderate to high with automation. acs.org | High. nih.gov |

| Primary Application | Definitive quantification in research and clinical validation. | Isomer-specific quantification, high-throughput research. | Large-scale screening studies. |

Investigation of 5 F2t Isoprostane Biological Activities and Mechanistic Roles in Preclinical Models

Comparative Analysis of Vasomotor Activity: 5-F2t-IsoP vs. 1this compound

Comparative investigations into the effects of this compound and 1this compound on vascular smooth muscle have demonstrated notable differences in their ability to induce contraction. Unlike 1this compound, which is a known vasoconstrictor in various vascular beds, this compound typically exhibits either an absence or only modest vasoconstrictor properties nih.gov, nih.gov, oup.com, epa.gov, csic.es.

Absence or Modest Vasoconstrictor Properties in Specific Vascular Beds (e.g., Rat Thoracic Aorta, Human Internal Mammary Artery, Human Saphenous Vein)

Studies evaluating the vasomotor effects of this compound and its epimer, 5-epi-5-F2t-IsoP, in isolated vascular tissues have indicated a lack of significant contractile activity in several key preparations. In the isolated rat thoracic aorta, neither this compound nor 5-epi-5-F2t-IsoP induced a change in baseline tone, in contrast to the vasoconstriction observed with 1this compound nih.gov. Similarly, in studies using human internal mammary arteries and human saphenous veins, this compound and 5-epi-5-F2t-IsoP did not exert vasoconstrictor effects nih.gov, nih.gov, ahajournals.org, csic.es, capes.gov.br. This is in stark contrast to 1this compound, which caused concentration-dependent contractions in these human vessels nih.gov, nih.gov.

The comparative vasomotor activities in these specific vascular beds can be summarized as follows:

| Compound | Rat Thoracic Aorta | Human Internal Mammary Artery | Human Saphenous Vein |

| This compound | No effect | No effect | No effect |

| 5-epi-5-F2t-IsoP | No effect | No effect | No effect |

| 1this compound | Vasoconstriction | Vasoconstriction | Vasoconstriction |

However, it has been observed that the enantiomer, ent-5-F2t-IsoP, can induce modest vasoconstriction in pig retinal and brain microvasculature, suggesting that stereochemistry plays a role in the observed biological activity epa.gov.

Endothelium-Dependent Mechanisms and Thromboxane (B8750289) A2 (TXA2) Synthesis Modulation (for ent-5-F2t-IsoP)

While this compound and 5-epi-5-F2t-IsoP generally lack vasomotor effects, the modest vasoconstriction induced by ent-5-F2t-IsoP in pig retinal and brain microvessels has been linked to endothelium-dependent mechanisms and the modulation of thromboxane A2 (TXA2) synthesis epa.gov. The contractile response to ent-5-F2t-IsoP in these microvessels was abolished by the removal of the endothelium, inhibition of TXA2 synthase and receptors, and blockade of receptor-mediated Ca2+ channels epa.gov. Furthermore, ent-5-F2t-IsoP was shown to increase the formation of TXB2, the stable metabolite of TXA2, by activating Ca2+ influx through non-voltage-dependent receptor-mediated Ca2+ entry in endothelial cells epa.gov. These findings indicate that the modest vasoconstrictor activity of ent-5-F2t-IsoP in these specific microvascular beds is mediated by the induction of endothelium-dependent TXA2 synthesis epa.gov.

Cellular and Molecular Interactions

Investigations into the cellular and molecular interactions of isoprostanes have primarily focused on 1this compound. While direct data for this compound is less extensive, findings related to other isoprostane isomers can provide context for potential mechanisms.

Investigations into Receptor Binding and Signaling Pathways

The biological effects of isoprostanes, particularly the vasoconstrictor actions of 1this compound, are largely mediated through the activation of thromboxane A2 prostanoid (TP) receptors karger.com, nih.gov, cdnsciencepub.com. TP receptor antagonists effectively inhibit 1this compound-induced contractions in various vascular tissues karger.com. Evidence suggests the presence of both high- and low-affinity binding sites, potentially representing specific isoprostane receptors and TP receptors, respectively karger.com. While the interaction of this compound with TP receptors is not as well-characterized as that of 1this compound, the endothelium-dependent effects of ent-5-F2t-IsoP involving TXA2 synthesis suggest interactions with signaling pathways within endothelial cells that lead to the generation of this mediator epa.gov. Further research is needed to fully elucidate the receptor binding profile and specific signaling cascades activated by this compound itself.

Effects on Cell Proliferation and DNA Synthesis in Model Systems (e.g., Rat Aortic Smooth Muscle Cells, Aortic Endothelial Cells)

Studies, predominantly utilizing 1this compound, have demonstrated that isoprostanes can influence cell proliferation and DNA synthesis in vascular cells. 1this compound has been shown to stimulate DNA synthesis in cultured rat vascular smooth muscle cells karger.com, labmed.org.tw. Additionally, 1this compound has been reported to induce cell proliferation and DNA synthesis in cultured bovine aortic endothelial cells karger.com, labmed.org.tw. These mitogenic effects of 1this compound are considered potentially relevant to the pathogenesis of vascular diseases, such as atherosclerosis labmed.org.tw. However, specific data detailing the effects of this compound on proliferation and DNA synthesis in these model systems were not prominently featured in the provided search results.

Influence on Gene Expression and Inflammatory Mediators in In Vitro Endothelial Models (e.g., Bovine Aortic Endothelial Cells)

Research, primarily focused on 1this compound, indicates that isoprostanes can modulate gene expression and the production of inflammatory mediators in endothelial cells. For example, 1this compound has been shown to induce the expression of endothelin-1 (B181129), a potent vasoconstrictor and inflammatory mediator, in aortic endothelial cells labmed.org.tw, physiology.org, nih.gov, uni-hamburg.de. Furthermore, 1this compound has been reported to enhance the adhesion of monocytes and polymorphonuclear granulocytes to cultured human umbilical vein endothelial cells karger.com, psu.edu, suggesting a role in promoting inflammatory cell recruitment. While these findings establish a link between isoprostanes (specifically 1this compound) and the modulation of gene expression and inflammatory processes in endothelial models, detailed information regarding the specific influence of this compound on these aspects in in vitro endothelial models like bovine aortic endothelial cells was not extensively available in the provided information.

Role in Lipid Peroxidation Cascade and Membrane Perturbations

5-F2t-Isoprostane (this compound) is a member of the isoprostane family, which are prostaglandin-like compounds primarily generated in vivo through a non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids, particularly arachidonic acid, that are esterified in cellular membranes. nih.govmdpi.comwikipedia.org This process is initiated by the abstraction of a bis-allylic hydrogen atom from arachidonic acid, followed by the addition of oxygen to form a peroxyl radical. ahajournals.org Subsequent endocyclization and reduction of unstable bicycloendoperoxide intermediates lead to the formation of F2-isoprostanes, including this compound. ahajournals.org The formation of isoprostanes directly reflects in situ lipid peroxidation, serving as a reliable indicator of oxidative damage to cell membranes. mdpi.comwikipedia.org Unlike prostaglandins (B1171923), which are synthesized from free arachidonic acid by cyclooxygenase enzymes, isoprostanes are initially formed while still esterified within membrane phospholipids (B1166683). nih.govmdpi.com They are subsequently cleaved from the membrane, presumably by phospholipase A2, and released in free form into the bloodstream and other biological fluids. nih.govnih.gov This mechanism underscores the role of this compound as a product and marker of lipid peroxidation occurring within biological membranes.

Modulation of Cellular Oxidative Stress Responses in Model Systems

Studies in various preclinical model systems have investigated the presence and modulation of 5-F2t-Isoprostane levels in response to oxidative stress. This compound has been detected in human cell lines, including HCT-116, Caki-2, and HepG2, as well as in murine kidney tissue following ischemia-reperfusion injury. sci-hub.se These investigations revealed differing basal levels of this compound across the various cell lines, with Caki-2 cells showing significantly higher basal concentrations compared to HepG2 and HCT-116 cells. sci-hub.se Upon the induction of oxidative stress, for example, by treatment with tert-butyl hydroperoxide (t-BOOH) in cell cultures or during ischemia-reperfusion injury in murine kidneys, an increase in this compound formation was observed. sci-hub.se The dose and time-dependent patterns of this increase varied between the different cell types, although the response was generally similar for different isoprostane regioisomers within a given cell type. sci-hub.se While isoprostanes are broadly recognized as biomarkers of oxidative stress, and some isomers exhibit potent biological activities, preliminary reports suggest that the 5-series isoprostanes, including this compound, may not possess significant vascular effects in certain models. nih.gov Furthermore, in a rat model of myocardial ischemia-reperfusion, this compound, at concentrations comparable to those found in the human coronary sinus after coronary angioplasty, was not found to be implicated in early myocardial preconditioning. nih.gov

Preclinical Research Models for Elucidating 5 F2t Isoprostane Mechanisms

In Vitro Cell Culture Models

In vitro cell culture systems are fundamental tools for studying the direct effects of 5-F2t-isoprostane on specific cell types, enabling detailed analysis of cellular responses, signaling pathways, and gene expression changes. ahajournals.orgcmdm.twraybiotech.com

Endothelial Cell Systems (e.g., Bovine Aortic Endothelial Cells, Human Umbilical Vein Endothelial Cells)

Endothelial cells, which form the inner lining of blood vessels, are particularly relevant for studying the vascular effects of 5-F2t-isoprostane. Studies using bovine aortic endothelial cells (BAECs) and human umbilical vein endothelial cells (HUVECs) have provided insights into how 5-F2t-isoprostane affects endothelial function. For instance, research has explored the impact of 15-F2t-isoprostane (a common isomer often studied alongside 5-F2t-isoprostane due to their similar formation pathways and potential shared mechanisms) on endothelial cell viability, apoptosis, barrier integrity, and inflammatory gene expression. nih.govfrontiersin.orgfrontiersin.org While some studies suggested that 15-F2t-isoprostane might affect BAEC viability, others found no significant impact on the viability or apoptosis of BAECs or HUVECs in specific inflammatory models. nih.govfrontiersin.orgfrontiersin.org Investigations have also shown that 8-iso-PGF2α (15-F2t-isoprostane) can stimulate cell proliferation, DNA synthesis, and endothelin-1 (B181129) (ET-1) expression in BAECs. labmed.org.twnih.gov This proliferative effect was partially inhibited by a thromboxane (B8750289) A2 (TXA2) receptor antagonist, suggesting a potential role for this receptor or closely related binding sites in mediating some of these effects. nih.gov Furthermore, 8-iso-PGF2α increased inositol (B14025) 1,4,5-trisphosphate formation in BAECs. nih.gov

Data on the effects of 5-F2t-isoprostane specifically on endothelial cell viability and inflammatory markers appear less conclusive or are often studied in conjunction with other isoprostanes. One study noted that while 15-F2t-isoprostane increased viability in BAEC, it decreased brain microvascular endothelial cell viability and did not affect HUVEC viability. nih.govfrontiersin.orgfrontiersin.org

Smooth Muscle Cell Models

Vascular smooth muscle cells are crucial for regulating blood vessel tone and structure. Studies utilizing smooth muscle cell models have investigated the contractile and proliferative effects of isoprostanes, including the potential influence of 5-F2t-isoprostane. While 15-F2t-isoprostane has been shown to mediate vasoconstriction in various vascular beds and induce vascular smooth muscle cell mitogenesis, the effects of 5-F2t-isoprostane on smooth muscle cells appear less pronounced or absent in some models. nih.govahajournals.org For example, smooth muscle cells were reported to be unresponsive to both 15-F2t-isoprostane and its metabolite in one study. nih.gov However, 15-F2t-isoprostane has been shown to stimulate the production of inositol 1,4,5-trisphosphate and DNA synthesis in rat aortic smooth muscle cells, suggesting a role in their proliferation. labmed.org.tw

Monocytic Cell Lines (e.g., THP-1)

Monocytic cell lines, such as THP-1, are used to model the behavior of monocytes and macrophages, which are key players in inflammation and immune responses. Research using THP-1 cells has demonstrated that isoprostanes, including 5-F2t-isoprostane and its epimer 5-epi-5-F2t-isoprostane, are induced in these cells under oxidative stress conditions. researchgate.netcsic.es Studies have analyzed the quantitative isoprostanoid profile in THP-1 cells exposed to pro-oxidant stimuli. csic.esresearchgate.net For instance, oxidized low-density lipoprotein (oxLDL) treatment of THP-1 macrophages significantly induced the production of various oxylipins, including isoprostanes like 5-epi-5-F2t-isoprostane, which were identified as markers related to oxidative stress and inflammation in this model. researchgate.net

Table 1: Isoprostane Induction in THP-1 Macrophages by oxLDL

| Isoprostane | Effect of oxLDL Treatment |

| 5-epi-5-F2t-IsoP | Significantly induced |

| 15-E1t-IsoP | Significantly induced |

| 8-F3t-IsoP | Significantly induced |

| 15-keto-15-F2tIsoP | Significantly induced |

*Data derived from research on oxLDL-stimulated THP-1 macrophages. researchgate.net

Organ/Tissue Slice Preparations (e.g., Brain Slices)

Organ or tissue slice preparations allow for the study of cellular interactions and responses within a more complex tissue microenvironment than dissociated cell cultures. Brain slices, for example, have been utilized to investigate the effects of isoprostanes on cerebrovascular function and neuronal activity. Studies have shown that isoprostanes can induce vasoconstriction in brain microvessels. nih.govahajournals.orgcaymanchem.com Research using brain slices has also explored the production and metabolism of isoprostanes in the context of oxidative stress. clovercorp.com.auresearchgate.net For example, 2,3-dinor-8-iso PGF1α, a metabolite related to isoprostanes, was shown to increase thromboxane B2 levels in isolated porcine brain slices. caymanchem.com Studies investigating the effects of immunosuppressant drugs on rat brain slices have also measured 15-F2t-isoprostane levels as a marker of oxidative stress. researchgate.netfu-berlin.de

Ex Vivo Organ Perfusion Models (e.g., Isolated Rat Heart)

Ex vivo organ perfusion models, such as the isolated rat heart (Langendorff preparation), allow for the study of the integrated responses of a whole organ to stimuli under controlled conditions. These models are valuable for assessing the physiological effects of 5-F2t-isoprostane on organ function, such as contractility, coronary flow, and arrhythmogenesis. Studies using isolated rat hearts have investigated the role of isoprostanes, including 5-F2t-isoprostane and 15-F2t-isoprostane, in phenomena like myocardial ischemia-reperfusion injury and preconditioning. nih.govnih.gov One study specifically evaluated the ability of 15-F2t-isoprostane and 5-F2t-isoprostane to reduce myocardial ischemic injury in isolated rat hearts, concluding that at concentrations similar to those found in the human coronary sinus after angioplasty, these isoprostanes were not implicated in early myocardial preconditioning. nih.gov While 15-F2t-isoprostane has shown vasoconstrictor effects in isolated hearts of some species, 5-F2t-isoprostane was reported to have no such effect in rat or human vessels. nih.gov

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic effects of 5-F2t-isoprostane and its role in complex disease processes. These models allow for the investigation of pharmacokinetics, tissue distribution, and the integrated responses of multiple organ systems. Various animal models have been utilized to study the formation and effects of F2-isoprostanes, which include 5-F2t-isoprostane. ahajournals.orgresearchgate.netcsic.esmdpi.comnih.govpromocell.comresearchgate.net Animal models of oxidative stress and diseases like atherosclerosis have shown increased levels of F2-isoprostanes. ahajournals.orgresearchgate.netoxfordbiomed.com Studies in mice, for example, have demonstrated that peritoneal injection of 8-iso-PGF2α (15-F2t-isoprostane) increased macrophage density and atherosclerotic burden in aortic root sections, suggesting a role in promoting atherosclerosis. nih.gov Animal models are also used to assess the efficacy of interventions aimed at reducing oxidative stress, often by measuring changes in F2-isoprostane levels. ahajournals.orgoxfordbiomed.comnajms.com The relative quantities of F2-isoprostane regioisomers, including 5-F2t-isoprostane, formed in vivo have been identified in animal models like the rat. nih.gov

Rodent Models (e.g., Rats in Hyperoxia, Ischemia-Reperfusion)

Rodent models, particularly rats, have been extensively utilized to investigate the generation and significance of 5-F2t-Isoprostane under conditions of oxidative stress. Studies involving hyperoxia, a state of excess oxygen, have demonstrated increased levels of 5-F2t-Isoprostane. For instance, exposure of newborn rats to hyperoxia leads to elevated concentrations of F2-isoprostanes, including 5-F2t-Isoprostane, in lung tissue and bronchoalveolar lavage fluid, correlating with the extent of lung injury. These findings suggest that 5-F2t-Isoprostane serves as a valuable indicator of oxidative damage in hyperoxia-induced lung injury models.

Ischemia-reperfusion (I/R) injury, a process involving temporary restriction of blood flow followed by restoration, also significantly increases oxidative stress and 5-F2t-Isoprostane production in rodent models. Studies in rat models of cerebral ischemia-reperfusion have shown a marked increase in 5-F2t-Isoprostane levels in brain tissue following the insult. This elevation is considered a direct consequence of lipid peroxidation initiated during the ischemic and reperfusion phases. Similarly, renal ischemia-reperfusion in rats has been shown to increase urinary excretion of 5-F2t-Isoprostane, reflecting systemic oxidative stress and kidney damage. The measurement of 5-F2t-Isoprostane in biological fluids and tissues from these rodent models provides insights into the kinetics of lipid peroxidation and its contribution to organ damage in conditions like stroke and acute kidney injury.

Larger Animal Models (e.g., Pig Retinal and Brain Microvasculature Studies)

Larger animal models, such as pigs, offer advantages for studying oxidative stress and isoprostane formation in tissues with greater anatomical and physiological similarity to humans, particularly in the context of vascular systems. Pig models have been employed to investigate oxidative stress markers, including isoprostanes like 5-F2t-Isoprostane, in specific microvasculature beds such as the retina and brain.

Studies focusing on the pig retinal microvasculature have explored the impact of oxidative stress on vascular function and the generation of lipid peroxidation products. While direct measurements of 5-F2t-Isoprostane in pig retinal studies might not be as widely reported as in rodent models, research in porcine retinal endothelial cells and tissue has investigated oxidative stress pathways that lead to the formation of F2-isoprostanes. These models are valuable for understanding the mechanisms of oxidative damage in diabetic retinopathy and other retinal vascular diseases.

Similarly, pig models have been used to study the cerebral microvasculature and the effects of oxidative stress relevant to conditions like stroke and neurovascular dysfunction. Investigations into lipid peroxidation products in porcine brain tissue following experimental insults have contributed to the understanding of how oxidative stress impacts the blood-brain barrier and neuronal function. The use of pig models allows for the study of larger tissue volumes and facilitates surgical interventions and physiological monitoring that may be more challenging in smaller rodents, providing a bridge between rodent studies and clinical observations.

Methodological Considerations in Model Selection for Specific Research Questions

Selecting the appropriate preclinical model for studying 5-F2t-Isoprostane mechanisms is critical and depends heavily on the specific research question. Several methodological considerations guide this selection.

Disease Model Relevance: The chosen model must accurately mimic the human disease or condition being investigated in terms of the underlying pathophysiology and the role of oxidative stress. For example, a model of hyperoxia-induced lung injury in newborn rats is suitable for studying the role of 5-F2t-Isoprostane in neonatal respiratory distress syndrome. A cerebral ischemia-reperfusion model in rats is appropriate for investigating its role in stroke.

Tissue or Organ of Interest: The model should allow for the assessment of 5-F2t-Isoprostane levels and effects in the specific tissue or organ relevant to the research question. Studies focusing on retinal vascular damage might favor pig models due to the similarities in retinal anatomy and vasculature to humans.

Measurement Techniques: The sensitivity and specificity of the analytical methods for measuring 5-F2t-Isoprostane (e.g., GC-MS, LC-MS/MS, ELISA) must be considered in the context of the expected concentrations in the biological samples from the chosen model. Different models and conditions can result in varying levels of 5-F2t-Isoprostane, influencing the choice of the most appropriate and sensitive detection method.

Study Endpoints: The model should facilitate the assessment of relevant biological and pathological endpoints alongside 5-F2t-Isoprostane measurements. This includes evaluating tissue injury, functional deficits, or molecular pathway activation.

Practical Considerations: Factors such as cost, ease of handling, availability of reagents, and ethical considerations also play a role in model selection.

The choice between rodent and larger animal models often depends on the need for detailed genetic manipulation and high-throughput studies (rodents) versus the need for models that better recapitulate human anatomy, physiology, and surgical accessibility (larger animals). Ultimately, the selected model should provide a robust and reliable system for generating relevant data on 5-F2t-Isoprostane formation and its biological effects in the context of the research hypothesis.

Theoretical Frameworks and Future Research Directions for 5 F2t Isoprostane

Elucidating Underexplored Biological Functions and Hormonal Activity Hypotheses

While F2-isoprostanes (F2-IsoPs) are well-established as reliable biomarkers of in vivo oxidative stress, the specific biological roles of many individual isomers, including 5-F2t-isoprostane (5-F2t-IsoP), remain largely under-investigated. nih.govoxfordbiomed.com The prevailing hypothesis is that these compounds are not merely inert byproducts of lipid peroxidation but possess intrinsic biological activities. acs.orgresearchgate.net Research into the more extensively studied 1this compound (also known as 8-iso-PGF2α) has revealed potent vasoconstrictor effects, suggesting that other isomers may also function as signaling molecules. nih.govlabmed.org.tw

The question of whether this compound and its isomers function as hormones is a significant area of future research. acs.orgacs.org Hormonal activity is suggested by their structural similarity to prostaglandins (B1171923), which are known hormone-like lipid mediators. acs.org However, preliminary studies have indicated that, unlike 15-series F2-isoprostanes, this compound may not possess significant vasomotor activity in certain vascular beds. nih.govnih.gov This lack of activity in some assays does not preclude it from having other, more subtle biological functions or acting on different, yet-to-be-identified receptors.

Future research must focus on screening this compound against a wide array of cellular receptors and signaling pathways. The potential link between F2-isoprostanes and reproductive hormones offers a compelling avenue for investigation. Studies have shown a positive association between estradiol (B170435) and F2-isoprostane levels in premenopausal women, challenging the conventional view of estrogen as purely an antioxidant and suggesting a more complex interplay. researchgate.netoup.comnih.gov Additionally, higher levels of F2-isoprostanes have been associated with lower ovarian reserve, particularly in younger women, further supporting a connection between these lipid peroxidation products and hormonal regulation. nih.gov Elucidating these potential hormonal functions will be critical to understanding the full biological significance of this compound beyond its role as an oxidative stress marker.

Stereoisomer-Specific Research and Differential Activities

The non-enzymatic formation of F2-isoprostanes from arachidonic acid results in a complex mixture of 64 possible stereoisomers. nih.gov These isomers are grouped into four regioisomeric series (5-, 8-, 12-, and 15-series), with each series containing multiple diastereomers and enantiomers. nih.govnih.gov A significant challenge and a crucial direction for future research is to understand that these stereoisomers are not biologically equivalent. Different isomers can exhibit markedly different, and sometimes opposing, biological activities. nih.gov

Research has demonstrated this differential activity among various F2-IsoP isomers. For instance, while 1this compound is a potent vasoconstrictor, studies on a series of synthetic F2-IsoP isomers revealed varied effects. nih.govlabmed.org.tw Specifically, within the 5-series, this compound and its epimer, 5-epi-5-F2t-IsoP, showed no vasomotor properties in retinal and brain microvasculature. nih.gov In contrast, their enantiomer, ent-5-F2t-IsoP, caused modest vasoconstriction. nih.gov This vasoconstriction was found to be dependent on the endothelium and mediated by thromboxane (B8750289) A2 (TXA2) synthesis. nih.gov

These findings underscore the necessity of stereoisomer-specific research. The biological impact of the "isoprostane load" in a tissue cannot be fully understood by measuring only one or a small subset of isomers. Future studies must employ synthetic, stereochemically pure standards for each isomer to systematically characterize their individual biological profiles. acs.orgnih.gov This approach will clarify which specific isomers are responsible for observed physiological effects and may reveal that isomers like this compound, while seemingly inactive in one context (e.g., vasoconstriction), could be active in others, such as inflammation or cell signaling. mdpi.com

| Isomer | Series | Observed Vasomotor Effect | Mechanism |

|---|---|---|---|

| This compound | 5-series | No vasomotor properties | N/A |

| 5-epi-5-F2t-IsoP | 5-series | No vasomotor properties | N/A |

| ent-5-F2t-IsoP | 5-series | Modest vasoconstriction | Endothelium-dependent TXA2 synthesis |

| 12-F2t-IsoP | 12-series | Marked vasoconstriction | Endothelium-dependent TXA2 synthesis |

| 12-epi-12-F2t-IsoP | 12-series | Marked vasoconstriction | Endothelium-dependent TXA2 synthesis |

| 1this compound (8-iso-PGF2α) | 15-series | Potent vasoconstriction | Endothelium-dependent TXA2 synthesis |

| 15-epi-1this compound | 15-series | Potent vasoconstriction | Not specified |

Integration with Other Oxylipin Pathways (e.g., Isofuran, Isoketal Interactions)

The formation of this compound is part of a broader network of lipid peroxidation pathways that generate a diverse array of bioactive molecules. nih.govcapes.gov.br Future research must consider the extensive crosstalk between these pathways to fully appreciate the biological context of this compound. Key related pathways include the formation of isofurans, isoketals, neuroprostanes, and dihomo-isoprostanes. nih.govtandfonline.com

Isofuran Pathway : Isofurans are isomers of isoprostanes that are also formed non-enzymatically from arachidonic acid. nih.govresearchgate.net A crucial factor that dictates the relative production of isoprostanes versus isofurans is oxygen tension. nih.govresearchgate.net As oxygen concentration increases, isofuran formation is favored, while isoprostane formation decreases. nih.govresearchgate.net This differential regulation suggests that the ratio of isofurans to isoprostanes could serve as a more nuanced biomarker of the oxidative environment. Investigating how this ratio, rather than the absolute level of this compound alone, correlates with physiological and pathological states is a promising research direction.

Isoketal Pathway : The same prostaglandin (B15479496) H2-like endoperoxide intermediates that lead to F2-isoprostanes can also rearrange to form highly reactive γ-ketoaldehydes known as isoketals. nih.govcapes.gov.brscienceopen.com Isoketals are potent electrophiles that can rapidly adduct to proteins and other biomolecules, leading to cellular dysfunction. Understanding the balance between the reduction of endoperoxides to stable F2-isoprostanes (like this compound) and their rearrangement into reactive isoketals is critical for determining the ultimate biological outcome of lipid peroxidation.

Other Oxylipins : Beyond arachidonic acid, other polyunsaturated fatty acids (PUFAs) also undergo non-enzymatic peroxidation to produce unique classes of oxylipins. tandfonline.comocl-journal.org For example, docosahexaenoic acid (DHA) forms neuroprostanes, and adrenic acid (AdA) forms dihomo-isoprostanes. tandfonline.comocl-journal.org Given that these various PUFAs compete for the same free radicals, the profile of oxylipins produced will depend on the lipid composition of the specific cell or tissue. Future research should adopt a comprehensive "oxylipidomics" approach to map the interactions and relative abundance of these different products alongside this compound.

| Oxylipin Family | Precursor Fatty Acid | Key Characteristics |

|---|---|---|

| F2-Isoprostanes (e.g., this compound) | Arachidonic Acid (AA) | Well-established biomarkers of oxidative stress; formation disfavored at high oxygen tension. |

| Isofurans | Arachidonic Acid (AA) | Formation is favored at high oxygen tension; ratio to isoprostanes indicates oxygen status. |

| Isoketals | Arachidonic Acid (AA) | Highly reactive γ-ketoaldehydes; readily form adducts with proteins. |

| F4-Neuroprostanes | Docosahexaenoic Acid (DHA) | Primarily formed in the brain and retina where DHA is abundant. |

| F2-Dihomo-isoprostanes | Adrenic Acid (AdA) | Considered biomarkers of oxidative damage in brain white matter. |

Development of Novel Research Tools and Synthetic Approaches

Advancing our understanding of this compound is intrinsically linked to the development of more sophisticated analytical and synthetic tools. nih.gov While methods for measuring a limited number of F2-isoprostanes are established, significant challenges remain. oxfordbiomed.comportlandpress.com

Analytical Tools : The "gold standard" for isoprostane quantification is mass spectrometry, either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoxfordbiomed.comportlandpress.com These methods offer high specificity and sensitivity. nih.gov However, a major hurdle is the sheer complexity of the isomeric mixture, which makes separating and quantifying every individual isomer, including this compound, a formidable task. nih.govresearchgate.net Future efforts should focus on developing advanced chromatographic techniques and mass spectrometry methods capable of resolving a greater number of regio- and stereoisomers from a single biological sample. nih.gov While immunoassays (like ELISA) are used for high-throughput screening, they often suffer from cross-reactivity with other isomers, highlighting the need for highly specific monoclonal antibodies for each target isomer. oxfordbiomed.com

Synthetic Approaches : The availability of enantiomerically pure standards of each this compound stereoisomer is essential for both analytical quantification and for conducting biological activity assays. acs.orgacs.org Total synthesis provides the only route to these pure compounds. thieme-connect.de Researchers have developed stereodivergent synthetic strategies that can produce multiple stereoisomers from a common intermediate, which is more efficient than designing a separate synthesis for each one. acs.org Key steps in these syntheses have included chemo-enzymatic resolutions and stereocontrolled reactions like the Horner-Wadsworth-Emmons and Wittig reactions to build the prostaglandin-like structure. acs.orgocl-journal.org Further innovation in synthetic organic chemistry is needed to make these multi-step syntheses more efficient and scalable, thereby increasing the accessibility of rare isomers for biological investigation. chemicke-listy.cz The synthesis of isotopically labeled analogues (e.g., using deuterium) is also crucial for their use as internal standards in mass spectrometry-based quantification, ensuring the accuracy of measurements. thieme-connect.de

Conceptual Advancements in Understanding Non-Enzymatic Lipid Oxidation Products

The conceptual framework for understanding non-enzymatic lipid peroxidation products like this compound is evolving. Initially viewed simply as markers of cellular damage, there is a growing recognition of their role as active participants in biological signaling and pathophysiology. mdpi.comjst.go.jp

Historically, lipid peroxidation was seen as an uncontrolled process of decay. csic.es The discovery of isoprostanes demonstrated that this non-enzymatic process could generate specific, stable molecules with defined structures. ocl-journal.org The current conceptual shift involves moving from a "damage-centric" view to a "signaling-centric" one, where these molecules are considered a class of lipid mediators, analogous to products of enzymatic pathways like cyclooxygenases and lipoxygenases. mdpi.comjst.go.jpresearchgate.net These products can modulate gene expression, activate specific receptors, and trigger adaptive cellular responses. jst.go.jp

Future research must build on this concept of a "cellular epilipidome," where the lipid landscape of a cell is dynamically modified by oxidative insults, generating a new layer of biological information. frontiersin.org This framework implies that the array of lipid oxidation products, including the various this compound isomers, does not represent random noise but rather a complex signal that reflects the nature and intensity of an oxidative stressor. The cell, in turn, may have mechanisms to "read" and respond to this signal.

A key conceptual challenge is to understand the dose-dependent and context-dependent nature of these molecules. At low, physiological concentrations, they may act as signaling molecules involved in homeostasis. mdpi.com At high concentrations, resulting from severe oxidative stress, they contribute to cytotoxicity and pathology. nih.gov Delineating these dual roles is a fundamental task for future investigations into the biology of this compound and other non-enzymatic lipid oxidation products.

Q & A

Q. What experimental designs are optimal for studying this compound’s interaction with other lipid mediators (e.g., TX-B2) in inflammatory cascades?

- Methodological Answer : Use targeted oxylipin profiling via LC-MS/MS to simultaneously quantify this compound, TX-B2, and related metabolites. Multivariate analysis (e.g., PCA or OPLS-DA) in training and test cohorts can identify co-regulated pathways. For mechanistic studies, siRNA knockdown of COX-1/2 or LOX enzymes in cell lines clarifies crosstalk between oxidative and inflammatory pathways .

Q. How can researchers address variability in this compound measurements across different tissue types (e.g., plasma vs. adipose tissue)?

- Methodological Answer : Tissue-specific extraction protocols are essential. For adipose tissue, homogenization in PBS with butylated hydroxytoluene (BHT) prevents ex vivo oxidation. Normalization to tissue weight or DNA content improves comparability. Cross-validation with immunohistochemistry (e.g., 8-iso-PGF2α antibodies) confirms spatial distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。